[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid
Overview
Description
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a brominated benzyl group, an isopropyl-amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps, including the bromination of benzyl compounds, amination, and subsequent acetic acid incorporation. One common method involves the bromination of benzyl chloride to form 3-bromo-benzyl chloride, followed by a nucleophilic substitution reaction with isopropylamine to yield the intermediate [(3-Bromo-benzyl)-isopropyl-amino] compound. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated benzyl group to a non-halogenated benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
Oxidation: Products may include 3-bromo-benzyl ketone or 3-bromo-benzoic acid.
Reduction: Products may include benzyl-isopropyl-amino-acetic acid.
Substitution: Products may include hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzyl group may facilitate binding to active sites, while the isopropyl-amino and acetic acid moieties can modulate the compound’s overall activity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(3-Chloro-benzyl)-isopropyl-amino]-acetic acid
- [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid
- [(3-Methyl-benzyl)-isopropyl-amino]-acetic acid
Uniqueness
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity for molecular targets.
Biological Activity
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆BrNO₂
- Molecular Weight : 286.17 g/mol
- Functional Groups : Contains a bromo-substituted benzyl group, an isopropyl amino group, and an acetic acid moiety.
The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions compared to analogs with different halogens or substitutions.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Interaction : The brominated benzyl group enhances binding affinity to molecular targets, potentially affecting signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Key findings include:
- Antibacterial Activity : Demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with minimum biofilm eradication concentration (MBEC) values indicating moderate activity .
- Toxicity Profile : Toxicity assessments revealed that while some derivatives exhibited moderate toxicity to aquatic organisms like Daphnia magna, this compound was noted for lower toxicity levels compared to other compounds in its class .
Anticancer Activity
Preliminary investigations suggest potential anticancer properties:
- Cell Line Studies : In vitro assays have shown that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, although detailed mechanisms remain under investigation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Antibacterial Activity | Anticancer Activity | Toxicity Level |
---|---|---|---|
This compound | Moderate | Promising | Low |
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid | Low | Moderate | Moderate |
[(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid | Moderate | Low | High |
The brominated variant exhibits a unique balance of activity and lower toxicity, making it a candidate for further development in medicinal chemistry.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent without significant toxicity .
- Cancer Cell Proliferation Inhibition : Research indicated that the compound could effectively reduce proliferation rates in certain cancer cell lines, suggesting a promising avenue for anticancer drug development .
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl-propan-2-ylamino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFTHLJAWHPPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Br)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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